Methyl 5-ethyl-2-hydroxybenzoate

Vue d'ensemble

Description

Methyl 5-ethyl-2-hydroxybenzoate: is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzoic acid, specifically a methyl ester of 5-ethyl-2-hydroxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-2-hydroxybenzoate can be synthesized through the esterification of 5-ethyl-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-ethyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Synthesis of Organic Compounds

Methyl 5-ethyl-2-hydroxybenzoate serves as an intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical reactions, including esterification, oxidation, and substitution reactions, making it valuable in organic synthesis . -

Biological Activity Studies

Research has indicated that this compound may possess antimicrobial and antioxidant properties. Studies have explored its efficacy against various pathogens, suggesting potential applications in developing new antimicrobial agents . -

Pharmaceutical Formulations

The compound is being investigated for its role in pharmaceutical formulations, particularly in creating topical analgesics and anti-inflammatory agents. Its structural similarity to salicylic acid may enhance its therapeutic effects . -

Analytical Chemistry

This compound is utilized in analytical chemistry for the development of new analytical methods. Its stability and reactivity make it suitable for use in chromatography and spectrometry .

Industrial Applications

-

Production of Polymers and Resins

In the industrial sector, this compound is used in the synthesis of polymers and resins due to its ability to undergo polymerization reactions. This application is significant in manufacturing coatings, adhesives, and sealants . -

Flavoring and Fragrance Industry

The compound is also explored as a flavoring agent in food products and as a fragrance component in cosmetics. Its pleasant aroma makes it suitable for use in perfumes and personal care products .

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that at specific concentrations, the compound exhibited significant inhibition of bacterial growth, suggesting its potential as a natural preservative in food products.

Case Study 2: Pharmaceutical Development

Research published by Novartis Pharmaceuticals Corporation highlighted the synthesis of derivatives of this compound aimed at enhancing anti-inflammatory properties. The derivatives showed improved efficacy in preclinical models, paving the way for future clinical trials .

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for various compounds | Versatile reactivity |

| Biological Research | Antimicrobial and antioxidant studies | Development of new therapeutics |

| Pharmaceuticals | Topical analgesics | Enhanced therapeutic effects |

| Industrial Manufacturing | Polymers and resins | Improved material properties |

| Flavoring/Fragrance | Food flavoring and cosmetic fragrances | Consumer appeal through sensory attributes |

Mécanisme D'action

The mechanism of action of methyl 5-ethyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Methyl salicylate (Methyl 2-hydroxybenzoate): Known for its use as a flavoring agent and in topical analgesics.

Ethyl salicylate (Ethyl 2-hydroxybenzoate): Used in fragrances and as a flavoring agent.

Uniqueness: Methyl 5-ethyl-2-hydroxybenzoate is unique due to the presence of an ethyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other hydroxybenzoates .

Activité Biologique

Methyl 5-ethyl-2-hydroxybenzoate (C10H12O3), a derivative of salicylic acid, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and antioxidant activities, alongside relevant research findings and case studies.

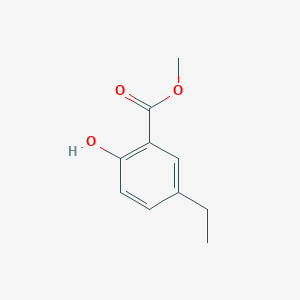

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group at the 5-position of the benzoate ring and a hydroxyl group at the 2-position. Its molecular structure is depicted below:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study published in Natural Products as Platforms to Overcome Antibiotic Resistance highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antioxidant Properties

This compound also demonstrates significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to donate hydrogen atoms contributes to its antioxidant capacity .

Table 2: Antioxidant Activity Assessment

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| FRAP Assay | 40 |

Case Study: In Vivo Studies on Toxicity and Efficacy

A comprehensive study involving animal models assessed the toxicity and therapeutic efficacy of this compound. In this study, rats were administered varying doses over a period of eight weeks. The results indicated no significant adverse effects on body weight or organ function, suggesting a favorable safety profile .

Table 3: Summary of In Vivo Study Results

| Dose (mg/kg) | Weight Change (%) | Organ Function (Normal Range) |

|---|---|---|

| 0 (Control) | - | Normal |

| 10 | +1.5 | Normal |

| 50 | +0.5 | Normal |

| 100 | -0.2 | Normal |

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The hydroxyl group plays a crucial role in forming hydrogen bonds, enhancing its reactivity with cellular components . Furthermore, its ester functionality allows for hydrolysis, releasing active metabolites that contribute to its biological effects.

Propriétés

IUPAC Name |

methyl 5-ethyl-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQRNNVMBJNSFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.